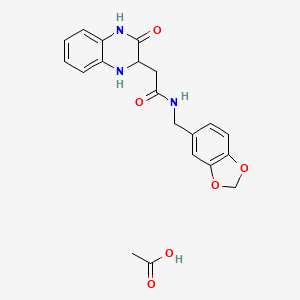![molecular formula C17H18Cl2N2O3 B4238036 5,6-Dichloro-2-[3-(4-methylpiperidino)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4238036.png)
5,6-Dichloro-2-[3-(4-methylpiperidino)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
概要
説明
5,6-Dichloro-2-[3-(4-methylpiperidino)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichloro-substituted isoindole core and a piperidinyl group. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-[3-(4-methylpiperidino)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes the chlorination of an isoindole derivative, followed by the introduction of the piperidinyl group through a series of nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
5,6-Dichloro-2-[3-(4-methylpiperidino)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to different isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
5,6-Dichloro-2-[3-(4-methylpiperidino)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects has shown promise in developing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5,6-Dichloro-2-[3-(4-methylpiperidino)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to its biological activity. The exact mechanism depends on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use in oxidation reactions.
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Used in various chemical syntheses and industrial applications.
Uniqueness
5,6-Dichloro-2-[3-(4-methylpiperidino)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications, offering advantages over similar compounds in terms of specificity and efficacy.
特性
IUPAC Name |
5,6-dichloro-2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-10-2-5-20(6-3-10)15(22)4-7-21-16(23)11-8-13(18)14(19)9-12(11)17(21)24/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGUZVHMFCRAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4237960.png)
![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4237961.png)

![N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE](/img/structure/B4237968.png)

![N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4238011.png)
![2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4238016.png)

![(4-{4-Nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B4238028.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B4238030.png)
![2-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238046.png)
![(3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(4-methylpiperidino)methanone](/img/structure/B4238051.png)
![1-[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B4238057.png)
